methyl 4-[4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
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Overview
Description
Methyl 4-[4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoate ester, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multiple steps, including alkylation, nitration, reduction, cyclization, chlorination, and amination reactions . The starting materials and specific reagents used in each step can vary, but common reagents include alkyl halides, nitrating agents, reducing agents, and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 4-[4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications:
Chemistry: It can be used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-[4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The specific molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-4-methoxybenzoate
- Methyl 4-hydroxy-3-methoxybenzoate
- Methyl 3-(4-hydroxyphenyl)benzoate
- Methyl 4-hydroxy-3-iodobenzoate
Uniqueness
Methyl 4-[4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H17NO6 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 4-[(3Z)-3-[hydroxy-(3-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C20H17NO6/c1-26-14-5-3-4-13(10-14)17(22)15-16(21-19(24)18(15)23)11-6-8-12(9-7-11)20(25)27-2/h3-10,16,22H,1-2H3,(H,21,24)/b17-15- |
InChI Key |
AHRLJJRQYXNVFS-ICFOKQHNSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C/2\C(NC(=O)C2=O)C3=CC=C(C=C3)C(=O)OC)/O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(NC(=O)C2=O)C3=CC=C(C=C3)C(=O)OC)O |
Origin of Product |
United States |
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